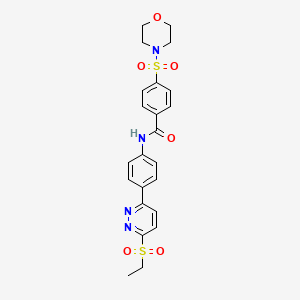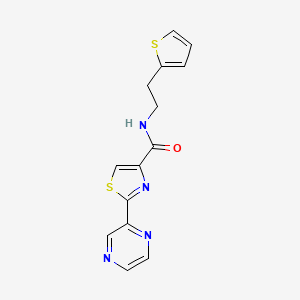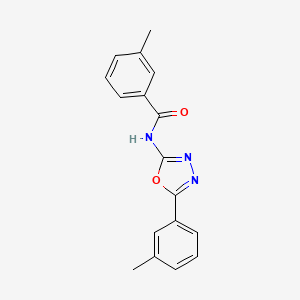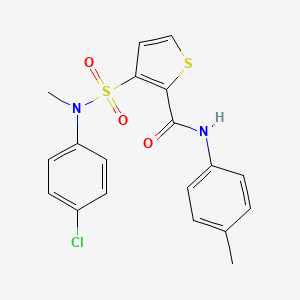
3-(N-(4-chlorophenyl)-N-methylsulfamoyl)-N-(p-tolyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(N-(4-chlorophenyl)-N-methylsulfamoyl)-N-(p-tolyl)thiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It selectively inhibits the activity of Bruton's tyrosine kinase (BTK), which is a crucial enzyme involved in the B-cell receptor (BCR) signaling pathway. The BCR signaling pathway plays a critical role in the survival and proliferation of B-cells, and its dysregulation has been implicated in the pathogenesis of several B-cell malignancies.
Applications De Recherche Scientifique
Novel Synthetic Routes and Chemical Reactivity
Research by Corral and Lissavetzky highlights the development of new synthetic pathways for creating thiophene derivatives through reactions with methyl 3-hydroxythiophene-2-carboxylate. This study outlines a method for producing thiophene-2,4-diols and their subsequent conversion to various ethers of thiotetronic and α-halogenothiotetronic acids, showcasing the potential for creating diverse thiophene-based compounds with significant chemical reactivity and utility (Corral & Lissavetzky, 1984).
Polymer Science and Materials Engineering
A study by Miyatake et al. explores the synthesis and characterization of poly(thiophenylenesulfonic acid), a novel class of polyaromatic electrolyte. This research demonstrates the compound's solubility in water and methanol, ability to form transparent films, and excellent proton conductivity. These characteristics highlight the compound's potential in applications such as fuel cells and other electrochemical devices (Miyatake, Shouji, Yamamoto, & Tsuchida, 1997).
Optical Properties and Solid-State Emission Enhancement
Li, Vamvounis, and Holdcroft's investigation into the postfunctionalization of poly(3-hexylthiophene) (P3HT) reveals how various functional groups affect the optical and photophysical properties of poly(thiophene)s. Their work indicates that certain substitutions can significantly enhance solid-state fluorescence, suggesting potential applications in optoelectronic devices and materials science (Li, Vamvounis, & Holdcroft, 2002).
Antimicrobial Activity
Research by Arora et al. details the synthesis, characterization, and antimicrobial activity of Schiff bases of thiophene derivatives. This study contributes to the understanding of how structural modifications in thiophene compounds can impact their biological activity, offering a pathway for developing new antimicrobial agents (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
Genotoxic and Carcinogenic Potential Assessment
Lepailleur et al. assess the genotoxic and carcinogenic potentials of thiophene derivatives using in vitro and in silico methodologies. Their work underscores the importance of evaluating the safety and environmental impact of thiophene-based compounds, particularly those used in pharmaceuticals, agrochemicals, and dyes (Lepailleur et al., 2014).
Propriétés
IUPAC Name |
3-[(4-chlorophenyl)-methylsulfamoyl]-N-(4-methylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S2/c1-13-3-7-15(8-4-13)21-19(23)18-17(11-12-26-18)27(24,25)22(2)16-9-5-14(20)6-10-16/h3-12H,1-2H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFRJMMLLLBFIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)S(=O)(=O)N(C)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
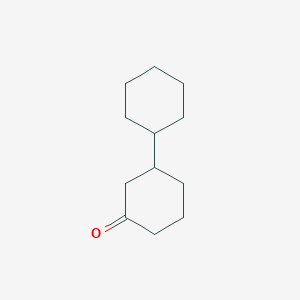
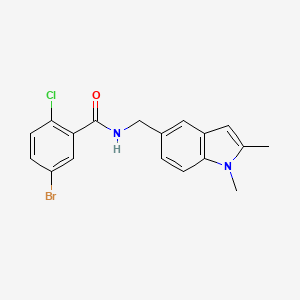
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]benzamide](/img/structure/B2392491.png)
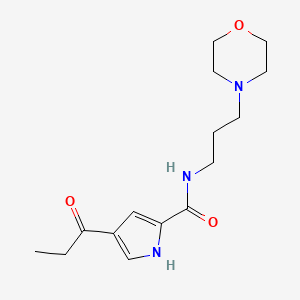
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2392493.png)
![1-(Chloroacetyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B2392494.png)
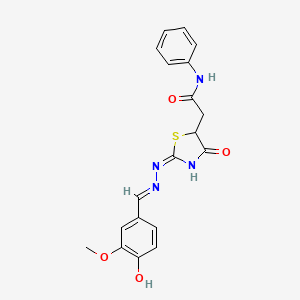


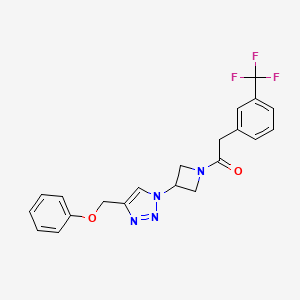
![(5Z)-3-(3-methylphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2392507.png)
